Cas no 13603-93-5 (2(3H)-Benzoxazolone, 4-chloro-)
2(3H)-Benzoxazolone, 4-chloro- Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Benzoxazolone, 4-chloro-
- 4-chlorobenzo[d]oxazol-2(3H)-one
- SCHEMBL5077255
- CIKGNTMCJKDTAN-UHFFFAOYSA-N
- 4-chloro-3H-1,3-benzoxazol-2-one
- Chlor-hydroxy-benzoxazol
- 4-chloro-2-benzooxazolinone
- 4-chloro-1,3-benzoxazol-2-ol
- 13603-93-5
- 4-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole
- 4-Chlorobenzo[d]oxazol-2-ol
- chlorobenzoxazolone
-
- Inchi: 1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
- InChI Key: CIKGNTMCJKDTAN-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2=C1NC(=O)O2
Computed Properties
- Exact Mass: 168.9930561g/mol
- Monoisotopic Mass: 168.9930561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.3Ų
2(3H)-Benzoxazolone, 4-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081004918-1g |
4-Chloro-2-hydroxybenzo[d]oxazole |
13603-93-5 | 98% | 1g |
1,156.12 USD | 2021-06-01 | |
| Alichem | A081004918-5g |
4-Chloro-2-hydroxybenzo[d]oxazole |
13603-93-5 | 98% | 5g |
2,883.47 USD | 2021-06-01 | |
| Alichem | A081004918-10g |
4-Chloro-2-hydroxybenzo[d]oxazole |
13603-93-5 | 98% | 10g |
3,777.40 USD | 2021-06-01 |
2(3H)-Benzoxazolone, 4-chloro- Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2(3H)-Benzoxazolone, 4-chloro-
Introduction to 4-Chloro-2(3H)-Benzoxazolone (CAS No. 13603-93-5)
4-Chloro-2(3H)-benzoxazolone (CAS No. 13603-93-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 4-chloro-2(3H)-benzoxazolone consists of a benzoxazolone core with a chlorine substituent at the 4-position. This structural feature imparts distinct properties that make it an attractive candidate for drug design and development. The benzoxazolone scaffold is known for its ability to modulate biological activities, including anti-inflammatory, antiviral, and anticancer effects. The presence of the chlorine atom further enhances these properties by influencing the compound's lipophilicity and metabolic stability.
Recent studies have highlighted the potential of 4-chloro-2(3H)-benzoxazolone in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 4-chloro-2(3H)-benzoxazolone and its derivatives could be valuable candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 4-chloro-2(3H)-benzoxazolone has also shown promise in antiviral research. A study conducted by a team of researchers at a leading pharmaceutical institute found that this compound exhibits significant antiviral activity against several RNA viruses, including influenza and coronavirus. The mechanism of action involves the inhibition of viral replication by targeting key viral enzymes, making it a potential lead compound for the development of broad-spectrum antiviral drugs.
The anticancer potential of 4-chloro-2(3H)-benzoxazolone has also been explored in preclinical studies. Research published in Cancer Letters reported that this compound demonstrates selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its anticancer activity is believed to involve the induction of apoptosis and cell cycle arrest, which are critical processes for cancer cell death.
Beyond its therapeutic applications, 4-chloro-2(3H)-benzoxazolone has also been investigated for its use as a synthetic intermediate in organic synthesis. Its reactivity and functional group compatibility make it a useful building block for the synthesis of more complex molecules. For example, it can be readily functionalized through reactions such as nucleophilic substitution and electrophilic aromatic substitution, allowing for the creation of diverse chemical libraries for high-throughput screening.
In terms of safety and toxicity, preliminary studies have indicated that 4-chloro-2(3H)-benzoxazolone exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its pharmacokinetic and pharmacodynamic properties before it can be advanced to clinical trials.
The ongoing research on 4-chloro-2(3H)-benzoxazolone underscores its potential as a multifunctional compound with broad applications in medicinal chemistry and pharmaceutical research. As new derivatives and analogs continue to be developed, it is likely that this compound will play an increasingly important role in the discovery and development of novel therapeutic agents.
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